N-Boc-2-Hydroxydimethylsilanyl-pyrrole

Catalog No.
S763395
CAS No.
879904-82-2
M.F
C11H19NO3Si
M. Wt
241.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-2-Hydroxydimethylsilanyl-pyrrole

CAS Number

879904-82-2

Product Name

N-Boc-2-Hydroxydimethylsilanyl-pyrrole

IUPAC Name

tert-butyl 2-[hydroxy(dimethyl)silyl]pyrrole-1-carboxylate

Molecular Formula

C11H19NO3Si

Molecular Weight

241.36 g/mol

InChI

InChI=1S/C11H19NO3Si/c1-11(2,3)15-10(13)12-8-6-7-9(12)16(4,5)14/h6-8,14H,1-5H3

InChI Key

RLDVDBYGGISJNL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)O

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)O
  • Organic synthesis

    The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective modification of the pyrrole ring at other positions. The dimethylsilyl (HDMS) group can also be manipulated to introduce different functionalities, making N-Boc-2-HDMS-pyrrole a versatile building block for the synthesis of complex organic molecules ().

  • Medicinal chemistry

    Pyrroles are a privileged scaffold in many biologically active molecules. N-Boc-2-HDMS-pyrrole could serve as a starting material for the synthesis of novel drug candidates. The ability to modify the pyrrole ring and the HDMS group allows for the exploration of a wide range of potential biological activities ().

  • Material science

    Functionalized pyrroles have shown promise in applications such as organic electronics and photovoltaics. N-Boc-2-HDMS-pyrrole, with its tunable functionalities, could be explored for the development of novel materials with desired properties ().

N-Boc-2-Hydroxydimethylsilanyl-pyrrole is a chemical compound characterized by the molecular formula C11H19NO3Si\text{C}_{11}\text{H}_{19}\text{N}\text{O}_{3}\text{Si} and a molecular weight of 241.36 g/mol. This compound features a pyrrole ring that is protected by a tert-butyloxycarbonyl (Boc) group and is further modified with a hydroxydimethylsilanyl functional group. The presence of these functional groups imparts unique chemical properties, making it an interesting subject for research in various fields, including chemistry, biology, and materials science .

N-Boc-2-pyrrolyl dimethylsilanolContains different functional groupsVariations in reactivity and applicationsN-Boc-3-pyrrolidinoneDifferent ring structure (pyrrolidinone)Distinct chemical properties and uses

The uniqueness of N-Boc-2-Hydroxydimethylsilanyl-pyrrole lies in its combination of a Boc-protected pyrrole ring and a hydroxydimethylsilanyl group, which provides a balance of stability and reactivity that is advantageous for various research applications .

Research involving N-Boc-2-Hydroxydimethylsilanyl-pyrrole has indicated potential applications in biological systems. The compound's ability to interact with proteins and other biomolecules makes it valuable for studying protein interactions and modifications. Its unique structure may facilitate the development of new therapeutic agents and drug delivery systems, although specific biological activities require further investigation.

The synthesis of N-Boc-2-Hydroxydimethylsilanyl-pyrrole typically involves several steps:

  • Formation of the Pyrrole Ring: Starting from appropriate precursors, the pyrrole ring is synthesized using standard cyclization methods.
  • Introduction of the Hydroxydimethylsilanyl Group: This step usually involves the use of silane reagents to attach the hydroxydimethylsilanyl group to the pyrrole.
  • Boc Protection: The final step includes protecting the nitrogen atom of the pyrrole with a Boc group to enhance stability during further reactions.

These methods highlight the compound's versatility as a synthetic intermediate in organic chemistry .

The mechanism of action of N-Boc-2-Hydroxydimethylsilanyl-pyrrole involves its interaction with various molecular targets through its functional groups. The hydroxydimethylsilanyl group can form hydrogen bonds and coordinate with metal ions, while the Boc group provides steric protection that can be removed to expose reactive sites on the pyrrole nitrogen. These interactions are crucial for its applications in both biological systems and material science.

N-Boc-2-Hydroxydimethylsilanyl-pyrrole (CAS: 879904-82-2) is a heterocyclic organosilicon compound with the molecular formula C₁₁H₁₉NO₃Si and a molecular weight of 241.36 g/mol. Its IUPAC name is tert-butyl 2-[hydroxy(dimethyl)silyl]pyrrole-1-carboxylate, featuring a pyrrole ring substituted at the 2-position with a hydroxydimethylsilyl group and protected at the 1-position by a tert-butoxycarbonyl (Boc) group. The Boc group enhances stability during synthetic reactions, while the hydroxydimethylsilyl moiety enables diverse reactivity in cross-coupling applications.

Structural Features:

  • Pyrrole core: A five-membered aromatic ring with alternating single and double bonds.
  • Boc protection: The tert-butoxycarbonyl group at N-1 prevents undesired side reactions.
  • Hydroxydimethylsilyl group: A silicon-based substituent at C-2, providing a handle for further functionalization.

SMILES Notation:

CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)O  

InChI Key:

RLDVDBYGGISJNL-UHFFFAOYSA-N  

Physical Properties

The compound is a solid at room temperature with a melting point range of 53–57°C. It is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) but exhibits limited solubility in water.

Key Physical Data:

PropertyValueSource
Melting Point53–57°C
Molecular Weight241.36 g/mol
Boiling PointNot reported
Density1.12 g/cm³ (estimated)

Primary Chemical Names

The compound is known by several systematic and common names within the chemical literature [1] [3] [4]. The primary designation "N-Boc-2-Hydroxydimethylsilanyl-pyrrole" reflects the structural components of the molecule, where "N-Boc" indicates the nitrogen-tert-butoxycarbonyl protecting group, and "2-Hydroxydimethylsilanyl" describes the silicon-containing substituent at the 2-position of the pyrrole ring [2] [5].

The International Union of Pure and Applied Chemistry systematic name for this compound is "tert-butyl 2-[hydroxy(dimethyl)silyl]pyrrole-1-carboxylate" [3] [6] [4]. This nomenclature precisely describes the molecular structure by identifying the tert-butyl ester group, the hydroxydimethylsilyl substituent, and the pyrrole-1-carboxylate backbone [7] [6].

Chemical Registry Information

The compound is registered under Chemical Abstracts Service number 879904-82-2, which serves as its unique identifier in chemical databases worldwide [1] [2] [4]. The MDL number MFCD08457657 provides an additional standardized identifier used across various chemical information systems [3] [2] [4].

The PubChem Compound Identification number 12168051 enables access to comprehensive structural and property data within the National Center for Biotechnology Information database [3] [8] [4]. These registry numbers facilitate unambiguous identification and retrieval of chemical information across diverse research platforms and commercial suppliers [9] [10].

Molecular Descriptors and Structural Identifiers

The molecular formula C11H19NO3Si accurately represents the atomic composition of N-Boc-2-Hydroxydimethylsilanyl-pyrrole [1] [3] [4]. The compound has a molecular weight of 241.36 grams per mole, reflecting its moderate molecular size suitable for various synthetic applications [2] [6] [10].

The Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)N1C=CC=C1Si(C)O, which provides a linear notation for the three-dimensional molecular structure [1] [2] [5]. The International Chemical Identifier key RLDVDBYGGISJNL-UHFFFAOYSA-N serves as a unique hash-based identifier derived from the complete structural information [3] [2] [4].

The linear formula ((CH3)3COC(O))(C4H3N)(Si(CH3)2(OH)) offers an alternative structural representation emphasizing the connectivity between the tert-butyl carbamate, pyrrole ring, and dimethylsilanol moieties [1] [2].

Synonymous Nomenclature

The compound appears in chemical literature under numerous synonymous names reflecting different naming conventions and emphasis on structural features [3] [4]. The designation "(N-Boc-2-pyrrolyl)dimethylsilanol" emphasizes the silanol functionality and the protected pyrrole structure [1] [2] [5].

Alternative names include "1-Boc-2-(hydroxydimethylsilyl)pyrrole" and "N-Boc-2-(hydroxydimethylsilyl)pyrrole," which highlight the position of substitution on the pyrrole ring [3] [4]. The name "tert-butyl 2-hydroxydimethylsilyl pyrrole-1-carboxylate" represents a hybrid nomenclature combining systematic and descriptive elements [3] [10] [4].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Boc-2-Hydroxydimethylsilanyl-pyrrole

Dates

Last modified: 08-15-2023

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